2-(1-Methyl-3-oxocyclobutyl)ethyl acetate
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Overview
Description
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate is an organic compound with the molecular formula C9H14O3 It is an ester, characterized by the presence of an acetate group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxocyclobutyl)ethyl acetate typically involves the esterification of 2-(1-Methyl-3-oxocyclobutyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Hydrolysis: 2-(1-Methyl-3-oxocyclobutyl)ethanol and acetic acid.
Reduction: 2-(1-Methyl-3-oxocyclobutyl)ethanol.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate has several applications in scientific research:
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-oxocyclobutyl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acetic acid, which can then participate in various biochemical pathways . The cyclobutyl ring may also interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate can be compared to other esters with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and physical properties compared to linear or branched esters. This structural feature can influence its reactivity and interactions with biological molecules .
List of Similar Compounds
Properties
CAS No. |
113994-97-1 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(1-methyl-3-oxocyclobutyl)ethyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-4-3-9(2)5-8(11)6-9/h3-6H2,1-2H3 |
InChI Key |
FWVPGKJKQPFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1(CC(=O)C1)C |
Origin of Product |
United States |
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